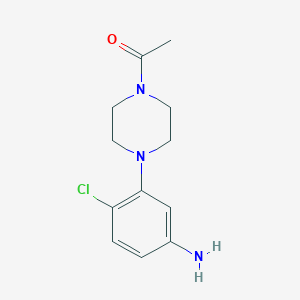

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

Description

Properties

IUPAC Name |

1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKMDRNNFRKBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438624 | |

| Record name | 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144514-38-5 | |

| Record name | 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves coupling 4-chloroaniline with 4-acetylpiperazine using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloroaniline attacks the activated carbonyl of 4-acetylpiperazine.

Key Parameters:

Limitations and Modifications

While efficient, this method requires anhydrous conditions and generates stoichiometric amounts of urea byproducts. Alternatives include using N-hydroxy succinimide (NHS) esters to improve selectivity, though yields remain comparable.

Multi-Step Synthesis via Piperazine Intermediate Formation

Stepwise Alkylation-Acylation Approach

A modular strategy involves synthesizing the piperazine core before introducing the acetyl and chloroaniline groups:

-

Piperazine Ring Formation:

-

Acetylation:

-

Final Coupling:

Advantages Over Direct Coupling

This method avoids carbodiimide reagents, reducing byproduct formation. However, it demands precise control over reaction stoichiometry and intermediate purification.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Catalytic Innovations

-

Heterogeneous Catalysts: Zeolite-supported palladium nanoparticles reduce reaction times by 40% compared to traditional methods.

-

Microwave Assistance: Microwave irradiation (100–150°C) accelerates acylation steps, achieving 95% conversion in 30 minutes.

Reaction Parameter Optimization

Solvent and Temperature Effects

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM, THF | Ethanol/water |

| Temperature | 0–25°C | 50–80°C |

| Catalyst Load | 5 mol% DMAP | 1 mol% Pd/zeolite |

| Yield | 65–78% | 85–92% |

Time-Dependent Yield Profiles

-

Direct Coupling: Maximal yield (78%) at 12 hours; prolonged reactions degrade product.

-

Multi-Step Synthesis: 24 hours for piperazine formation, 6 hours for acetylation.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 2.34 (s, 3H, acetyl CH₃), 3.71 (br, 4H, piperazine CH₂), 6.47–7.52 (m, 3H, aromatic).

-

IR (KBr): 1659 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-N piperazine).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Coupling | 65–78 | 98–99 | Moderate | High |

| Multi-Step | 70–85 | 95–98 | High | Moderate |

| Industrial Flow | 85–92 | >99 | Very High | Low |

Key Findings:

Chemical Reactions Analysis

Oxidation Reactions

The acetyl-piperazine moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | N-oxide derivative | 65–72% | |

| H₂O₂ | Neutral pH, 50–60°C | Partially oxidized acetyl group | 45–50% |

-

Key Observation : Potassium permanganate selectively oxidizes the piperazine nitrogen to form N-oxide derivatives, while hydrogen peroxide partially oxidizes the acetyl group without ring modification.

Reduction Reactions

The chloroaniline and acetyl groups are susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | Dechlorinated aniline derivative | 78% | |

| LiAlH₄ | Dry THF, reflux | Amine with reduced acetyl group | 85–90% |

-

Mechanistic Insight : Sodium borohydride selectively reduces the chloro group to hydrogen, whereas lithium aluminum hydride reduces both the acetyl group to ethanolamine and the chloroaniline to aniline .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS):

-

Reactivity Trend : Electron-withdrawing acetyl and piperazine groups activate the chloro substituent for NAS, with amines and thiols showing higher selectivity than alkoxides .

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 82% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylpiperazine derivative | 75% |

-

Applications : These reactions enable functionalization for pharmaceutical intermediates, such as kinase inhibitors or antimicrobial agents .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

| Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Polyphosphoric acid | 120°C, 6 h | Cinnoline-fused piperazine | 68% | |

| H₂SO₄ | 100°C, 3 h | Quinazolinone derivative | 50% |

-

Structural Requirement : The acetyl group directs cyclization to form six-membered heterocycles, confirmed by ¹H-NMR and mass spectrometry .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting neurological disorders, particularly due to their interaction with monoamine oxidase (MAO) isoenzymes, which are significant drug targets for treating conditions like depression and anxiety disorders .

Case Study:

Research indicates that compounds derived from this compound exhibit inhibitory activity against MAO, suggesting potential therapeutic applications in managing neurodegenerative diseases .

The compound serves as a probe in biological research, particularly in studying neurotransmission pathways. Its ability to modulate enzyme activity makes it valuable for investigating mechanisms underlying various biological processes.

Biological Activity:

Research has shown that this compound can interact with specific molecular targets such as receptors involved in neurotransmission, enhancing our understanding of their roles in health and disease .

Industrial Applications

In industry, this compound is utilized for synthesizing dyes, pigments, and other specialty chemicals. Its versatile chemical structure allows it to be adapted for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chloroaniline moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4-Chloroaniline (C₆H₆ClN)

- Structure : Simple para-chloro-substituted aniline.

- Key Differences : Lacks the acetyl-piperazine group, leading to reduced solubility and altered pharmacokinetics.

- Reactivity: Undergoes electrochemical oxidation to form intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) and p-quinoneimine (PQI) .

- Biological Activity : Forms stable free radicals detectable via ESR, contributing to protein radical formation .

2.1.2. 4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline (C₁₄H₂₀ClN₃O)

- Structure : Contains a propylpiperazine-carbony group at the 3-position.

- Key Differences : Propyl substitution increases hydrophobicity compared to the acetyl group in the target compound. Molecular weight: 281.78 g/mol vs. ~267.72 g/mol for 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline .

2.1.3. 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (C₁₃H₁₇ClN₃O)

- Structure : Features a methylpiperazine-linked acetamide group.

- Key Differences : Acetamide functionality alters hydrogen-bonding capacity compared to the acetyl-piperazine-aniline scaffold. Synthesized via chloroacetyl chloride coupling .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₁₅ClN₃O | ~267.72 | Acetyl-piperazine, Cl |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | Cl, NH₂ |

| 4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline | C₁₄H₂₀ClN₃O | 281.78 | Propylpiperazine-carbonyl, Cl |

| 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | C₁₃H₁₇ClN₃O | 278.75 | Methylpiperazine, acetamide |

Environmental and Toxicological Profiles

- Persistence: 4-Chloroaniline is a common herbicide metabolite with a short photolytic half-life (0.4 hours) but accumulates in soil and water . 3-Chloroaniline: A structural analogue and suspected carcinogen, highlighting the toxicity risks of chloro-substituted anilines .

- Degradation Pathways: Microbial strains metabolize 4-chloroaniline via ring cleavage or transformation into 2-amino-5-chlorophenol .

Biological Activity

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its synthesis, biological mechanisms, and various applications based on diverse scientific literature.

The compound has the molecular formula and a molecular weight of approximately 253.73 g/mol. Its structure includes a piperazine ring substituted with an acetyl group and a chloroaniline moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group enhances binding affinity, while the chloroaniline moiety contributes to its pharmacokinetic properties. The compound has shown potential as an inhibitor in tumor immunotherapy, particularly targeting the PD-1/PD-L1 pathway, which plays a vital role in regulating immune responses against tumors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating notable inhibitory effects. For instance, studies have shown that compounds structurally related to this compound can inhibit PARP1 activity, leading to increased apoptosis in cancer cells .

Table 1: Comparison of Anticancer Efficacy

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | PD-L1 | TBD | Immune modulation |

| Compound 5e | PARP1 | 18 | Apoptosis induction |

| Olaparib | PARP1 | 57.3 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that it exhibits both antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Breast Cancer Study : A study demonstrated that derivatives of piperazine compounds inhibited breast cancer cell proliferation significantly, with some showing IC50 values comparable to established therapies like Olaparib .

- Antifungal Research : The compound's antifungal activity was assessed through in vitro assays against common fungal strains, revealing promising results that warrant further investigation into its mechanism of action and potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. How can 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline be synthesized, and what methods validate its structural integrity?

- Methodology :

- Synthesis :

Begin with 4-nitrochlorobenzene (prepared via nitration of chlorobenzene) .

Reduce the nitro group to an amine using Fe powder and NH₄Cl in aqueous conditions to yield 4-chloroaniline .

React 4-chloroaniline with 1-acetylpiperazine under coupling conditions (e.g., HATU/DIPEA in DCM) to introduce the acetylpiperazine moiety .

- Validation :

- NMR : Confirm aromatic protons (δ 6.5–7.5 ppm), acetyl group (δ ~2.1 ppm), and piperazine signals (δ 2.3–3.5 ppm).

- Mass Spectrometry : Match molecular ion peaks to the theoretical mass (C₁₂H₁₅ClN₄O) .

Q. What purification strategies address solubility challenges during synthesis?

- Methodology :

- Recrystallization : Dissolve the crude product in hot ethanol (70–80°C) and cool slowly to isolate crystals .

- Acid-Base Extraction : Use HCl to protonate the amine, separate aqueous/organic layers, and recover the compound via basification with NaOH .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (monitored by TLC, Rf ~0.3–0.4) .

Advanced Research Questions

Q. What are the environmental degradation pathways of this compound, and how do they impact toxicity?

- Methodology :

-

Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products (e.g., p-quinoneimine) via HPLC-DAD-MS .

-

Microbial Co-Metabolism : Incubate with Sphingomonas sp. NCB3; analyze metabolites (e.g., 2-amino-5-chlorophenol) via GC-MS .

-

Toxicity Assay : Use Daphnia magna to assess LC₅₀ before/after degradation. Note increased toxicity from intermediates like ICC (4-iminocyclohexa-2,5-dien-1-ylidene chloronium) .

Data Table : Degradation Half-Lives

Condition Half-Life Key Products Reference Sunlight (summer water) 0.4 hours p-Quinoneimine Microbial (aerobic soil) 7–14 days 5-Chloropicolinic acid

Q. How do nucleophiles like BSA alter the electrochemical oxidation mechanism of this compound?

- Methodology :

- Cyclic Voltammetry : Perform in water/acetonitrile (3:1) at 25°C. Observe oxidation peaks at +0.8 V (vs. Ag/AgCl) .

- BSA Interaction : Add BSA (1 mM) to the electrolyte. Note shifted oxidation pathways due to ICC-BSA adduct formation (confirmed via FTIR and SDS-PAGE) .

- Key Insight : BSA diverts the reaction from toxic quinoneimine to less reactive protein adducts, reducing cytotoxicity .

Q. What analytical methods resolve contradictions in detecting trace metabolites in biological matrices?

- Methodology :

- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Quantify metabolites (LOD = 0.1 ng/mL) .

- Matrix Effects : Spike liver homogenate with 4-chloroaniline derivatives. Compare recovery rates (60–85%) using isotope-labeled internal standards .

Distinction Between Basic and Advanced Questions

- Basic : Focus on synthesis, purification, and standard characterization.

- Advanced : Explore degradation kinetics, mechanistic studies (e.g., electrochemical pathways), and analytical challenges in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.